1,2-Bis(diphenylphosphino)benzene
Overview
Description
Synthesis Analysis
Dppbz and related ligands can be synthesized through various methods. For example, 2,3-Bis(diphenylphosphino)-1,4-diazadienes, structurally related to dppbz, are synthesized using novel ligands for transition metals, demonstrating the versatility of phosphine ligands in forming complex metal structures (Walther et al., 2003).
Molecular Structure Analysis
The molecular structure of dppbz complexes is determined by X-ray diffraction, revealing diverse coordination geometries. For instance, the synthesis and crystal structure analysis of 1,2-bis[2-(2,4,6-tri-tert-butylphenyl)phosphanediylmethyl]benzene, a derivative of dppbz, show the formation of novel chelated and cyclometallated complexes, emphasizing the impact of dppbz and its derivatives on metal coordination (Jouaiti et al., 1996).
Chemical Reactions and Properties
Dppbz acts as a catalyst and ligand in various chemical reactions, such as selective cleavage of carbon-halogen bonds in iron-catalyzed cross-coupling reactions. This demonstrates its role in facilitating access to polyfluorinated aromatic compounds through iron-catalyzed fluoroaromatic coupling reactions (Hatakeyama et al., 2009).
Physical Properties Analysis
The physical properties of dppbz and its complexes, such as luminescence, can be significantly altered through structural modifications. For example, the Ag(I) complex with dppbz exhibits reversible luminescent mechanochromism, changing color upon grinding and heating due to intermolecular interactions (Tsukuda et al., 2010).
Chemical Properties Analysis
The chemical properties of dppbz, such as its reactivity and coordination behavior, are explored through its interactions with metals. Cyclometallation reactions of dppbz with nickel(II), palladium(II), and platinum(II) highlight its versatility as a ligand capable of forming stable complexes with different metal centers, impacting the ligand geometry and the overall reactivity of the complexes (Rimml & Venanzi, 1983).
Scientific Research Applications
Catalysis in Fluoroaromatic Coupling Reactions : 1,2-Bis(diphenylphosphino)benzene is used as a catalytic modulator in iron-catalyzed fluoroaromatic coupling reactions. It facilitates the selective cleavage of sp(3)-carbon-halogen bonds in cross-coupling between polyfluorinated arylzinc reagents and alkyl halides, enabling easy and practical access to polyfluorinated aromatic compounds (Hatakeyama et al., 2009).
Synthesis of Chiral Palladium and Platinum Complexes : It's used in the synthesis of chiral palladium(II) and platinum(II) complexes. These complexes serve as catalysts in asymmetric Aldol reactions, essential for producing various organic compounds (Longmire et al., 1998).
Hydroformylation of Organic Compounds : Platinum complexes with 1,2-Bis(diphenylphosphino)benzene ligands are used in the hydroformylation of 1-octene, a process critical for the synthesis of aldehydes from alkenes (Vlugt et al., 2005).
C-C and C-N Bond Coupling Catalysis : It acts as a precursor in ruthenium-based catalysts for Suzuki-type C-C coupling and Buchwald-type C-N coupling reactions. These reactions are fundamental in forming carbon-carbon and carbon-nitrogen bonds in organic chemistry (Mukherjee et al., 2018).
Synthesis of Unsymmetrical Diarylmethanes : 1,2-Bis(diphenylphosphino)benzene is used in rhodium-catalyzed reactions to produce unsymmetrical diarylmethanes, vital intermediates in organic synthesis (Li et al., 2014).
Luminescent Mechanochromism : Silver(I) complexes containing 1,2-Bis(diphenylphosphino)benzene exhibit reversible luminescent mechanochromism. This property is crucial for materials that change color under mechanical stimuli, with applications in sensors and displays (Tsukuda et al., 2010).
High-Temperature Hydrogen Sorption : Porous coordination polymers based on 1,2-Bis(diphenylphosphino)benzene exhibit unusual and fully reversible hydrogen sorption at high temperatures, indicating potential applications in hydrogen storage and gas separation technologies (Bohnsack et al., 2013).
Safety And Hazards
According to the safety data sheet, this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . Specific target organ toxicity can occur after a single exposure, with the respiratory system being a target organ . It is recommended to avoid dust formation, avoid breathing vapors, mist or gas, and use personal protective equipment as required .
properties
IUPAC Name |
(2-diphenylphosphanylphenyl)-diphenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24P2/c1-5-15-25(16-6-1)31(26-17-7-2-8-18-26)29-23-13-14-24-30(29)32(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-24H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRYVRNCDXULEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333306 | |
Record name | 1,2-Bis(diphenylphosphino)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(diphenylphosphino)benzene | |
CAS RN |
13991-08-7 | |
Record name | 1,2-Bis(diphenylphosphino)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Bis(diphenylphosphino)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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